molecular formula C12H16BrNO2 B1389830 2-Bromo-N-(3-isobutoxyphenyl)acetamide CAS No. 1138442-24-6

2-Bromo-N-(3-isobutoxyphenyl)acetamide

Cat. No.: B1389830
CAS No.: 1138442-24-6
M. Wt: 286.16 g/mol
InChI Key: QTUYNOMXIZEHQJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide typically involves the bromination of N-(3-isobutoxyphenyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent.

Chemical Reactions Analysis

2-Bromo-N-(3-isobutoxyphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-N-(3-isobutoxyphenyl)acetamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies related to protein interactions and functions.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Bromo-N-(3-isobutoxyphenyl)acetamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

2-bromo-N-[3-(2-methylpropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-5-3-4-10(6-11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUYNOMXIZEHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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